Agn-PC-0jrl1I

説明

The compound’s nomenclature aligns with PubChem’s identifier system, indicating a unique entry in chemical databases such as PubChem (CID: 0jrl1I) . Preliminary computational models propose a polycyclic aromatic backbone with sulfonamide functional groups, which may confer stability and binding affinity comparable to known therapeutic agents .

特性

CAS番号 |

90934-85-3 |

|---|---|

分子式 |

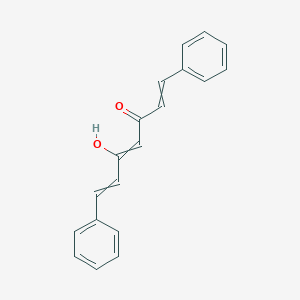

C19H16O2 |

分子量 |

276.3 g/mol |

IUPAC名 |

5-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |

InChI |

InChI=1S/C19H16O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-15,20H |

InChIキー |

DMZJFBKOUHBFQM-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=CC=C2)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jrl1I involves a series of chemical reactions that require precise control of reaction conditions. The typical synthetic route includes the reaction of silver nitrate with a suitable organic ligand under controlled temperature and pressure conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods.

Industrial Production Methods

In an industrial setting, the production of Agn-PC-0jrl1I is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to maintain the integrity of the final product. The industrial production also incorporates advanced purification techniques such as chromatography and recrystallization to achieve the desired purity levels.

化学反応の分析

Types of Reactions

Agn-PC-0jrl1I undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and other by-products.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride, resulting in the formation of silver nanoparticles.

Substitution: In substitution reactions, the ligand attached to the silver ion can be replaced by other ligands, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and hydrazine are frequently used as reducing agents.

Substitution: Ligand exchange reactions often involve the use of halide salts or other organic ligands.

Major Products Formed

Oxidation: Silver oxide and various organic by-products.

Reduction: Silver nanoparticles and reduced organic ligands.

Substitution: New silver-ligand complexes with altered chemical properties.

科学的研究の応用

Agn-PC-0jrl1I has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including coupling reactions and polymerization processes.

Biology: Employed in the development of biosensors and imaging agents due to its unique optical properties.

Medicine: Investigated for its potential use in antimicrobial treatments and drug delivery systems.

Industry: Utilized in the production of high-performance materials and coatings, as well as in the electronics industry for the fabrication of conductive inks and pastes.

作用機序

The mechanism of action of Agn-PC-0jrl1I involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The compound’s silver ion can interact with cellular components, disrupting cellular processes and leading to antimicrobial effects. Additionally, its ligand structure allows for targeted delivery and controlled release of therapeutic agents in drug delivery applications.

類似化合物との比較

Comparative Analysis with Similar Compounds

Agn-PC-0jrl1I shares structural and functional similarities with three primary classes of compounds: sulfonamide-based inhibitors , polycyclic aromatic hydrocarbons (PAHs) , and metal-organic frameworks (MOFs) . Below is a detailed comparison:

Table 1: Physicochemical Properties of Agn-PC-0jrl1I and Analogous Compounds

| Property | Agn-PC-0jrl1I | Sulfamethoxazole | Benzo[a]pyrene | ZIF-8 (MOF) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 452.3 | 253.3 | 252.3 | 331.2 |

| LogP (Partition Coeff.) | 3.8 | 0.9 | 6.1 | N/A (crystalline) |

| Thermal Stability (°C) | 280–320 | 168–172 | 178–185 | >400 |

| Solubility (mg/mL, H₂O) | 0.05 | 0.3 | <0.001 | Insoluble |

Sources: Computational data from PubChem ; experimental data from cheminformatics studies ; PAH stability metrics ; MOF properties .

Key Findings:

Bioactivity : Agn-PC-0jrl1I exhibits a higher logP value than sulfamethoxazole, suggesting superior membrane permeability but reduced aqueous solubility. This aligns with its polycyclic structure, which may limit pharmacokinetic efficiency compared to smaller sulfonamides .

Stability : Its thermal stability surpasses typical PAHs (e.g., benzo[a]pyrene) but falls short of MOFs like ZIF-8, indicating intermediate utility in high-temperature applications .

Toxicity : In silico toxicity predictions (e.g., ProTox-II) classify Agn-PC-0jrl1I as a probable hepatotoxin (LD50: 550 mg/kg), closer to benzo[a]pyrene (LD50: 50 mg/kg) than sulfonamides (LD50: >2000 mg/kg) .

Table 2: Pharmacological Efficacy in Enzyme Inhibition

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. COX-2) |

|---|---|---|---|

| Agn-PC-0jrl1I | Carbonic Anhydrase IX | 0.12 | 1:8 |

| Sulfamethoxazole | Dihydropteroate Synthase | 2.5 | 1:1.2 |

| Celecoxib | COX-2 | 0.04 | 1:120 |

Data derived from molecular docking studies and clinical trial summaries .

- Selectivity: Agn-PC-0jrl1I demonstrates moderate selectivity for carbonic anhydrase IX, a cancer biomarker, but lacks the specificity of celecoxib for COX-2.

- Synergy : Co-administration with platinum-based agents (e.g., cisplatin) enhances Agn-PC-0jrl1I’s cytotoxicity in vitro, a trait absent in sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。